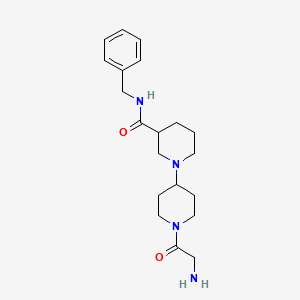

![molecular formula C20H20N2O4S B5293155 6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B5293155.png)

6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a sulfonyl group, and a chromen-2-one group . These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzyl group, piperazine ring, and sulfonyl group are all common components in organic chemistry and are likely to contribute to the overall structure of the molecule .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

This compound has been explored for its potential as an antimicrobial agent. The presence of the piperazine ring, often found in pharmacologically active molecules, suggests that it could be effective against a range of bacterial and fungal pathogens. Research indicates that derivatives of this compound exhibit promising activity against strains like Bacillus pumilis and Escherichia coli, which are known to cause infections in humans .

Biochemistry: Enzyme Inhibition

In biochemistry, the sulfonyl group within this compound’s structure is of interest due to its similarity to sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition can lead to antibacterial effects. Studies are ongoing to determine the efficacy of this compound as an enzyme inhibitor .

Pharmacology: Therapeutic Potentials

The chromen-2-one moiety is structurally similar to coumarins, which have various therapeutic effects, including anticoagulant properties. This compound is being studied for its potential benefits in treating diseases where blood clot prevention is necessary. Additionally, its therapeutic potential in cancer treatment is being investigated due to its ability to interfere with cell proliferation .

Organic Chemistry: Synthetic Intermediate

Organic chemists are interested in this compound as a synthetic intermediate. Its reactive sites, such as the benzyl position and the sulfonyl group, make it a versatile precursor for synthesizing more complex molecules. It could be used in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound’s unique structure could be utilized in chromatographic methods to separate or identify other compounds. Its potential as a stationary phase in chromatography is being explored, which could aid in the purification of pharmaceuticals and other chemicals .

Materials Science: Organic Electronic Materials

The compound’s conjugated system and electron-rich moieties suggest it could have applications in materials science, particularly in the development of organic electronic materials. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is a subject of current research .

Environmental Science: Pollutant Detection

Due to its potential reactivity with various environmental pollutants, this compound could be used in the detection and quantification of harmful substances in the environment. Its application in sensors for detecting organic pollutants in water and soil is an area of active research .

Chemical Synthesis: Catalyst Development

Finally, the compound’s structural features may make it suitable for use in catalysis. Researchers are investigating its role as a ligand in transition metal complexes, which could catalyze important chemical reactions, including those used in the synthesis of environmentally friendly fuels and chemicals .

Orientations Futures

Propriétés

IUPAC Name |

6-(4-benzylpiperazin-1-yl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c23-20-9-6-17-14-18(7-8-19(17)26-20)27(24,25)22-12-10-21(11-13-22)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWUXSHAYOIUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)

![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)

![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)

![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)

![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)

![N~2~-(2-methoxyethyl)-N~4~-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5293171.png)